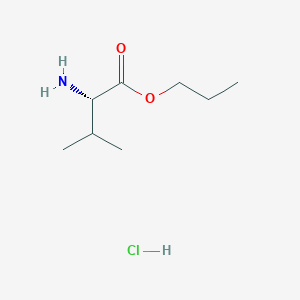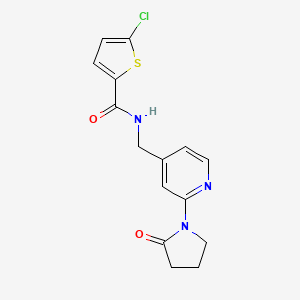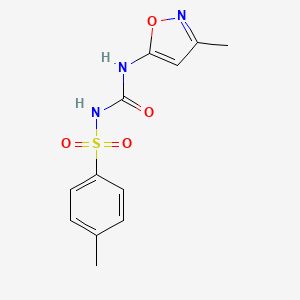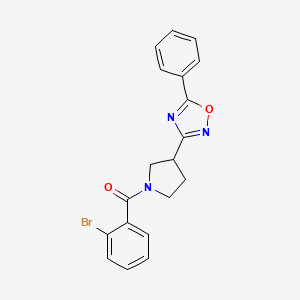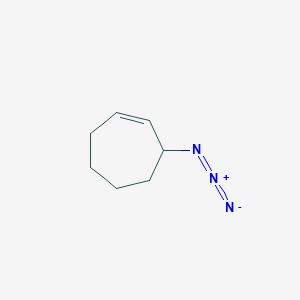
3-Azidocycloheptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidocycloheptene: is an organic compound with the molecular formula C7H11N3 It is a member of the azide family, characterized by the presence of the azide functional group (-N3)
准备方法
Synthetic Routes and Reaction Conditions: 3-Azidocycloheptene can be synthesized through various methods. One common approach involves the reaction of cycloheptene with sodium azide in the presence of a suitable solvent such as acetone under reflux conditions. This method ensures the efficient formation of the azide group on the cycloheptene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions: 3-Azidocycloheptene undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
Chemistry: 3-Azidocycloheptene is used as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo cycloaddition reactions makes it valuable in the construction of complex molecular architectures.
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes.
Industry: In the industrial sector, azides are employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. They are particularly useful in the development of new drugs and advanced materials due to their versatile reactivity.
作用机制
The mechanism of action of 3-azidocycloheptene primarily involves its reactivity as an azide. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. These reactions often lead to the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds.
Molecular Targets and Pathways: In biological systems, azides can target specific biomolecules through bioorthogonal reactions, enabling the study of complex biological processes. The pathways involved typically include the formation of stable triazole linkages, which are biocompatible and non-toxic.
相似化合物的比较
Cycloheptene: Lacks the azide group, making it less reactive in nucleophilic substitution and cycloaddition reactions.
Cycloheptyne: Contains an alkyne group, making it more reactive in cycloaddition reactions but less versatile in substitution reactions.
3-Azidocyclohexene: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
Uniqueness: 3-Azidocycloheptene is unique due to its seven-membered ring structure combined with the azide functional group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.
属性
IUPAC Name |
3-azidocycloheptene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRMVJNKMKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

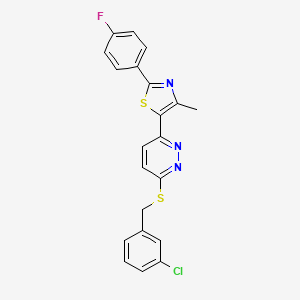
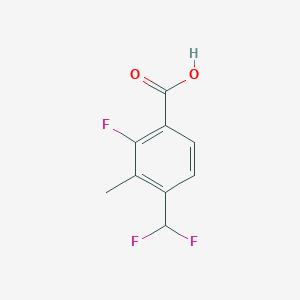
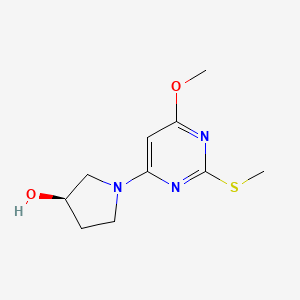
![4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide](/img/structure/B2687306.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2687309.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)
